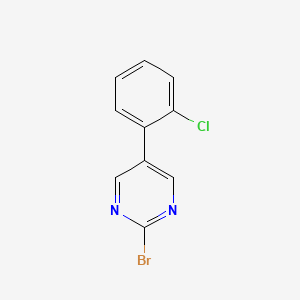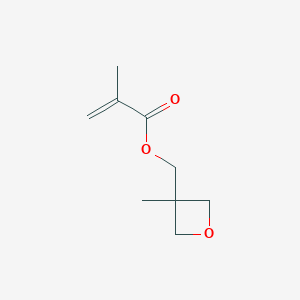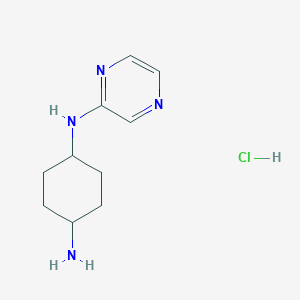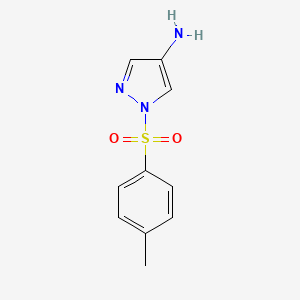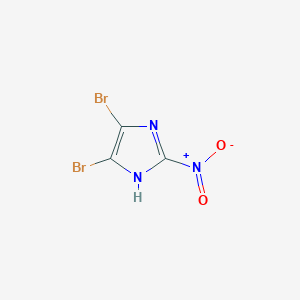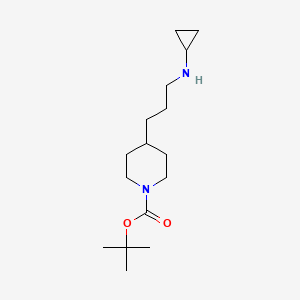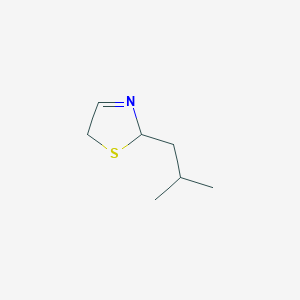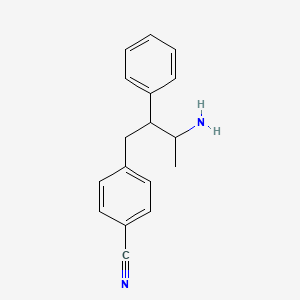
4-(3-Amino-2-phenylbutyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Amino-2-phenylbutyl)benzonitrile is an organic compound that belongs to the class of benzonitriles Benzonitriles are characterized by the presence of a cyano group (-C≡N) attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Amino-2-phenylbutyl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to benzonitrile . The reaction conditions often include the use of a catalyst and specific temperature settings to optimize yield and purity.
Industrial Production Methods: In industrial settings, the production of benzonitriles can be achieved through the ammoxidation of toluene, ammonia, and air . This method is advantageous due to its scalability and cost-effectiveness. The use of ionic liquids as recycling agents has also been explored to enhance the green synthesis of benzonitriles .
化学反応の分析
Types of Reactions: 4-(3-Amino-2-phenylbutyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzonitriles.
科学的研究の応用
4-(3-Amino-2-phenylbutyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of dyes, pesticides, and advanced coatings.
作用機序
The mechanism of action of 4-(3-Amino-2-phenylbutyl)benzonitrile involves its interaction with specific molecular targets. The compound can form hydrogen bonds and covalent bonds with target molecules, influencing their structure and function . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
- 4-(3-Aminophenyl)benzonitrile
- 4-(Morpholinomethyl)benzonitrile
- 3-Fluoro-4-methylbenzonitrile
Comparison: 4-(3-Amino-2-phenylbutyl)benzonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity . Compared to other benzonitriles, it may exhibit enhanced stability and specificity in its interactions with biological targets .
特性
CAS番号 |
605681-90-1 |
|---|---|
分子式 |
C17H18N2 |
分子量 |
250.34 g/mol |
IUPAC名 |
4-(3-amino-2-phenylbutyl)benzonitrile |
InChI |
InChI=1S/C17H18N2/c1-13(19)17(16-5-3-2-4-6-16)11-14-7-9-15(12-18)10-8-14/h2-10,13,17H,11,19H2,1H3 |
InChIキー |
UPXRIEOOLUUVGC-UHFFFAOYSA-N |
正規SMILES |
CC(C(CC1=CC=C(C=C1)C#N)C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


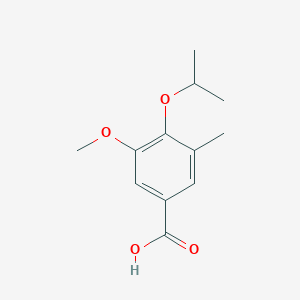
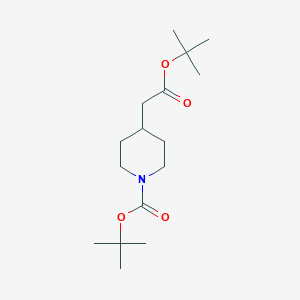
![4-(4-Hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol](/img/structure/B13981059.png)
